molecular formula C15H13Cl2NO2 B5883245 3-chloro-N-(3-chloro-2-methylphenyl)-4-methoxybenzamide CAS No. 433233-48-8

3-chloro-N-(3-chloro-2-methylphenyl)-4-methoxybenzamide

Cat. No.: B5883245
CAS No.: 433233-48-8
M. Wt: 310.2 g/mol
InChI Key: LMTFTYYGICMZDN-UHFFFAOYSA-N
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Description

3-chloro-N-(3-chloro-2-methylphenyl)-4-methoxybenzamide is an organic compound with a complex structure that includes chloro, methyl, and methoxy functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(3-chloro-2-methylphenyl)-4-methoxybenzamide typically involves multiple steps, starting from readily available precursors. One common method involves the chlorination of 2-methylphenylamine to produce 3-chloro-2-methylphenylamine. This intermediate is then reacted with 4-methoxybenzoyl chloride under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(3-chloro-2-methylphenyl)-4-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The chloro groups in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in the replacement of chloro groups with other functional groups.

Scientific Research Applications

3-chloro-N-(3-chloro-2-methylphenyl)-4-methoxybenzamide has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein binding.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-chloro-N-(3-chloro-2-methylphenyl)-4-methoxybenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-chloro-2-methylphenylamine: A precursor in the synthesis of the target compound.

    4-methoxybenzoyl chloride: Another precursor used in the synthesis.

    3-chloro-N-(3-chloro-2-methylphenyl)propanamide: A structurally similar compound with different functional groups.

Uniqueness

3-chloro-N-(3-chloro-2-methylphenyl)-4-methoxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for various applications in research and industry.

Properties

IUPAC Name

3-chloro-N-(3-chloro-2-methylphenyl)-4-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13Cl2NO2/c1-9-11(16)4-3-5-13(9)18-15(19)10-6-7-14(20-2)12(17)8-10/h3-8H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMTFTYYGICMZDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)C2=CC(=C(C=C2)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

433233-48-8
Record name 3-CHLORO-N-(3-CHLORO-2-METHYLPHENYL)-4-METHOXYBENZAMIDE
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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